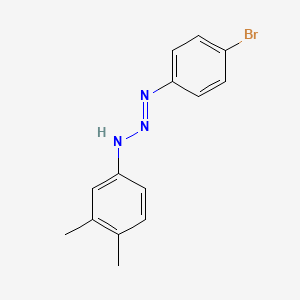
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, commonly known as BHCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHCP belongs to the class of piperazine derivatives and is a structural analog of the well-known compound MDMA (3,4-methylenedioxymethamphetamine).
Mechanism of Action
The exact mechanism of action of BHCP is not fully understood, but it is believed to act on the serotonergic system in the brain. BHCP has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects
BHCP has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. BHCP has also been shown to increase the levels of certain hormones in the body, such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BHCP in lab experiments is its ability to selectively target the serotonergic system in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using BHCP in lab experiments is its potential for neurotoxicity, which can make it difficult to interpret the results of studies.
Future Directions
There are many potential future directions for research on BHCP. One area of interest is the development of new drugs based on the structure of BHCP that have improved therapeutic properties and reduced side effects. Another area of interest is the use of BHCP in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of BHCP and its potential for use in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of BHCP is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing BHCP involves the reaction of 1,3-benzodioxole with cyclohexenylmethylamine, followed by the addition of piperazine and a reducing agent.
Scientific Research Applications
BHCP has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Some of the areas where BHCP has shown promising results include depression, anxiety, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-2,6-7,12,16H,3-5,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCJUCVDDVQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)




![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)